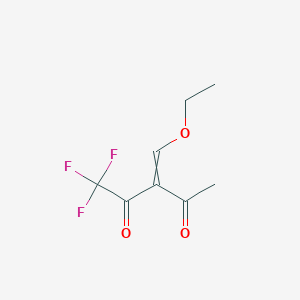

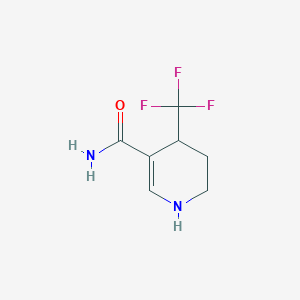

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of analogues similar to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been detailed in literature, demonstrating methods to introduce the trifluoromethyl group into pyridine derivatives. For instance, 4-(Trifluoromethyl)pyrimidin-2(1H)-ones have been synthesized from Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues through a chiral auxiliary approach (Sukach et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide has been elucidated using X-ray diffraction, demonstrating the influence of the trifluoromethyl group on the conformation and stabilization of the molecule. For example, the structure of a tricationic compound featuring triflate anions connected by strong N–H⋯O hydrogen bonds has been reported, providing insights into the stabilization mechanisms in such molecules (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

The chemical reactivity of tetrahydropyridine derivatives includes isomerization under the influence of acids, leading to different structural configurations. This reactivity is crucial for understanding the chemical properties and potential applications of these compounds (Kayukov et al., 1997).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been characterized. These properties are essential for determining the practical applications of these chemicals in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to form derivatives, have been extensively studied. The multifunctionalized synthesis approach for creating derivatives demonstrates the versatility and potential utility of these compounds in chemical synthesis (Lei et al., 2013).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Compounds

- Application : Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

- Methods : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

- Results : The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds .

2. Synthesis of 4-Trifluoromethyl Pyrazoles

- Application : A series of 4-trifluoromethyl pyrazoles have been prepared via the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives .

- Methods : This new protocol under optimized reaction conditions [Cu (OTf) 2 /phen, DBU, CH 3 CN, 35 °C] afforded 4-trifluoromethyl pyrazoles in moderate to excellent yields with excellent regioselectivity .

- Results : Trifluoromethylated pyrazoles are particularly important compounds because many of them exhibit diverse biological activities and have found applications as drugs and agrochemicals .

3. Sorafenib

- Application : Sorafenib, a drug with the IUPAC name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, has been approved by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Methods : The tosylate salt of sorafenib is used to make it .

- Results : The FDA has granted it “Fast Track” designation .

4. Fluazifop-Butyl

- Application : Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

- Methods : The synthesis of fluazifop-butyl involves the use of trifluoromethylpyridine derivatives .

- Results : It has been used extensively for the protection of crops from pests .

5. Efavirenz

- Application : Efavirenz (Sustiva) is an HIV reverse transcriptase inhibitor .

- Methods : The synthesis of efavirenz involves the use of trifluoromethyl groups .

- Results : Efavirenz has been used as a key drug in the treatment of HIV .

6. Fluoxetine

- Application : Fluoxetine (Prozac) is an antidepressant .

- Methods : The synthesis of fluoxetine involves the use of trifluoromethyl groups .

- Results : Fluoxetine has been used widely in the treatment of depression .

4. Fluazinam

- Application : Fluazinam is a fungicide that has been found to have higher fungicidal activity than chlorine and other derivatives .

- Methods : The synthesis of fluazinam involves the use of 2,3,5-DCTF as a building block for condensation .

- Results : Fluazinam has been used extensively for the protection of crops from pests .

5. Celecoxib

- Application : Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug .

- Methods : The synthesis of celecoxib involves the use of trifluoromethyl groups .

- Results : Celecoxib has been used widely in the treatment of pain and inflammation .

6. Sulfoxaflor

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h3,5,12H,1-2H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDMRIZGZOMHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C(C1C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380260 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

CAS RN |

175204-83-8 |

Source

|

| Record name | 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)